molecular formula C16H15F2NO2 B266973 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide

2,6-difluoro-N-(4-isopropoxyphenyl)benzamide

Cat. No. B266973
M. Wt: 291.29 g/mol
InChI Key: SJKPJYCHPUSQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various areas such as cancer treatment, neuroprotection, and anti-inflammatory effects.

Scientific Research Applications

2,6-difluoro-N-(4-isopropoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and improve symptoms of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It may also act by modulating the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, inhibit the activation of immune cells, and improve symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which may limit its use in certain experiments. It may also have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects.

Synthesis Methods

The synthesis of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide involves the reaction of 2,6-difluorobenzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.

properties

Molecular Formula

C16H15F2NO2

Molecular Weight

291.29 g/mol

IUPAC Name

2,6-difluoro-N-(4-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H15F2NO2/c1-10(2)21-12-8-6-11(7-9-12)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)

InChI Key

SJKPJYCHPUSQEO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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